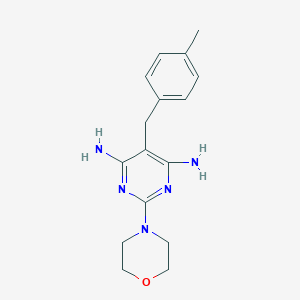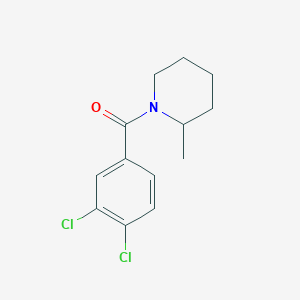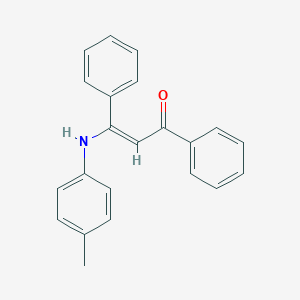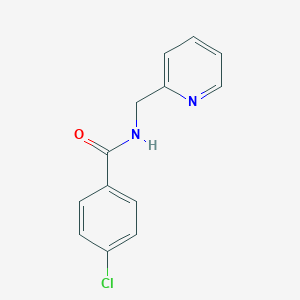
6-Amino-5-(4-methylbenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-(4-methylbenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-26481585 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
JNJ-26481585 inhibits the activity of HDACs by binding to the active site of the enzyme. This leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
JNJ-26481585 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to enhance the immune response to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of JNJ-26481585 is its specificity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in cancer biology. However, one limitation of JNJ-26481585 is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of JNJ-26481585. One area of interest is the development of more potent and selective HDAC inhibitors for use in cancer therapy. Another area of interest is the study of the effects of JNJ-26481585 on other cellular pathways, such as the regulation of autophagy (cellular recycling) and the modulation of the immune response. Additionally, the potential use of JNJ-26481585 in combination with other cancer therapies is an area of active research.
Méthodes De Synthèse
The synthesis of JNJ-26481585 involves the reaction of 4-methylbenzylamine with 2-chloro-4-morpholinopyrimidine, followed by the addition of 6-amino-4-pyrimidinylamine. The resulting product is then purified through column chromatography to obtain JNJ-26481585 in its pure form.
Applications De Recherche Scientifique
JNJ-26481585 has been studied for its potential applications in cancer research. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs have been found to be overexpressed in cancer cells, leading to the suppression of tumor suppressor genes. JNJ-26481585 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity.
Propriétés
Formule moléculaire |
C16H21N5O |
|---|---|
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
5-[(4-methylphenyl)methyl]-2-morpholin-4-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H21N5O/c1-11-2-4-12(5-3-11)10-13-14(17)19-16(20-15(13)18)21-6-8-22-9-7-21/h2-5H,6-10H2,1H3,(H4,17,18,19,20) |
Clé InChI |
MBNHFSJYHBETJM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)

![1-[(2-{[4-(Hexyloxy)benzoyl]oxy}-1-naphthyl)methyl]-2-naphthyl 4-(hexyloxy)benzoate](/img/structure/B243105.png)
![4-hydroxy-11,13-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B243107.png)
![2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B243108.png)
![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide](/img/structure/B243113.png)

![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)
![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)
![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)